Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, a hydroxyl group, and a carboxylate group attached to the piperidine ring. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and cyanomethyl reagents.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The cyanomethyl group can be reduced to form an amine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkyl halides, aryl halides, and organometallic reagents.
Major Products
Oxidation Products: Ketone or aldehyde derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various alkyl or aryl-substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The cyanomethyl and hydroxyl groups may play a role in binding to the target site, while the tert-butyl group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the cyanomethyl group.
4-(Cyanomethyl)-4-hydroxypiperidine-1-carboxylate: Lacks the tert-butyl group.
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate: Lacks the hydroxyl group.
Uniqueness
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of all three functional groups: tert-butyl, cyanomethyl, and hydroxyl. This combination of functional groups provides a distinct chemical reactivity and potential biological activity that sets it apart from similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWMUDUIUQIEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648619 | |
Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774609-73-3 | |
Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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